molecular formula C7H10O4 B11762097 (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid

Cat. No.: B11762097
M. Wt: 158.15 g/mol
InChI Key: ZYYOMSWEXQYKOD-KZLJYQGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid is a sophisticated chiral building block of significant value in medicinal chemistry and drug discovery. Its rigid, stereochemically defined fused-ring framework mirrors key structural motifs found in biologically active molecules. This compound is particularly recognized for its role as a versatile intermediate in the synthesis of complex therapeutic agents, especially HIV protease inhibitors such as Darunavir, where the stereochemistry of the bicyclic core is critical for high-affinity binding to the viral enzyme . The carboxyl group at the 3-position provides a strategic handle for further synthetic elaboration, enabling researchers to efficiently link this chiral subunit to other molecular fragments through amide bond formation or esterification . This functionalizability, combined with the compound's inherent stability, makes it a valuable scaffold for constructing complex molecules with high enantiopurity. Beyond antiviral applications, its well-characterized reactivity profile and defined stereochemistry also make it a promising intermediate for exploring new chemical space in the development of other bioactive compounds, including potential anticancer agents . This product is intended for research purposes in laboratory settings.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-6(9)5-3-11-7-4(5)1-2-10-7/h4-5,7H,1-3H2,(H,8,9)/t4-,5-,7+/m0/s1

InChI Key

ZYYOMSWEXQYKOD-KZLJYQGOSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CO2)C(=O)O

Canonical SMILES

C1COC2C1C(CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Lactonization and Cyclization

Monopotassium isocitrate is first converted to its free acid form using ion-exchange resins. Subsequent heating in methyl tetrahydrofuran (MeTHF) induces lactonization, yielding a triacid intermediate. Cyclization is catalyzed by strong protic acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) at temperatures ranging from −18°C to 55°C. This step is critical for forming the furofuran core, with MeTHF enhancing azeotropic water removal to drive the reaction to completion.

Table 1: Cyclization Conditions and Yields

Acid CatalystTemperature RangeSolventYield (%)Source
HCl−18°C to 25°CMeTHF98
H2SO40°C to 55°CDichloromethane85

Optimization of Lactonization

Industrial-scale production requires minimizing byproducts and simplifying purification. Traditional methods using ion-exchange resins demand large water volumes, complicating solvent recovery. A refined approach replaces resins with direct acidification using HCl in MeTHF, precipitating potassium chloride (KCl) as a removable byproduct. This modification reduces steps and improves throughput:

  • Solvent Exchange : MeTHF facilitates azeotropic distillation, efficiently removing water.

  • Salt Precipitation : KCl is filtered out, preventing interference with subsequent reactions.

  • Lactone Isolation : The product is precipitated using antisolvents like toluene, achieving >98% purity.

Stereochemical Control

The (3R,3aS,6aR) configuration is essential for biological activity. Stereoselectivity is achieved through:

Chiral Auxiliaries and Resolution

Early routes produced racemic mixtures, necessitating enzymatic resolution. Modern methods employ asymmetric induction during Knoevenagel condensation. For example, using (−)-quinidine as a catalyst ensures >99% enantiomeric excess (ee) in critical intermediates.

Temperature and Solvent Effects

Lower reaction temperatures (−10°C to 20°C) favor the desired diastereomer during nitromethane additions. Polar aprotic solvents like dimethylformamide (DMF) stabilize transition states, reducing epimerization.

Table 2: Impact of Reaction Conditions on Stereoselectivity

ParameterOptimal ValueDiastereomeric RatioSource
Temperature−10°C95:5
SolventDMF98:2

Carbamoylation and Coupling Reactions

The carboxylic acid moiety is activated for coupling to darunavir’s amine component. Common agents include:

Disuccinimidyl Carbonate (DSC)

DSC reacts with the acid in tetrahydrofuran (THF) at 20°C, forming an active succinimidyl ester. This intermediate couples with amines in 1–3 hours, yielding carbamates with >90% efficiency.

Bis-(4-Nitrophenyl) Carbonate

This agent offers slower activation kinetics, suitable for heat-sensitive substrates. Reactions proceed in acetonitrile at 15–18°C, achieving 85–92% yields after 4 hours.

Table 3: Coupling Agent Performance

AgentSolventTemperatureYield (%)Source
Disuccinimidyl carbonateTHF20°C93
Bis-(4-nitrophenyl) carbonateAcetonitrile18°C88

Industrial-Scale Considerations

Solvent Recycling

MeTHF’s low toxicity and high boiling point (80°C) enable efficient recovery via distillation, reducing costs by 30% compared to tetrahydrofuran.

One-Pot Processes

Combining activation and coupling in a single reactor minimizes intermediate isolation. For example, in situ generation of the succinimidyl ester avoids purification losses, boosting overall yields to 78%.

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-catalyzed resolutions for enantiopure intermediates. Candida antarctica lipase B achieves 99% ee in hydrolyzing racemic esters, though yields remain suboptimal (50–60%).

Flow Chemistry

Continuous flow systems reduce reaction times from hours to minutes. Microreactors operating at 100°C and 10 bar pressure accelerate lactonization, achieving 95% conversion in 5 minutes.

Chemical Reactions Analysis

Types of Reactions

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

The compound features a fused furan and tetrahydrofuran ring structure, contributing to its unique chemical reactivity and biological activities. Its molecular formula is C₈H₈O₃, with a molecular weight of 156.15 g/mol. The stereochemistry of the compound plays a crucial role in its biological interactions and pharmacological efficacy.

Medicinal Chemistry Applications

Key Intermediate in Drug Synthesis:
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly retroviral protease inhibitors used in HIV treatment. Notably, it is a precursor for darunavir, a widely utilized HIV-1 protease inhibitor. The structural features of this compound allow for modifications that enhance the efficacy and reduce side effects of antiviral therapies .

Pharmacological Significance:
Research has indicated that derivatives of this compound may possess anti-inflammatory and analgesic properties. These findings suggest potential applications beyond antiviral therapy, expanding its therapeutic scope to include treatments for inflammatory diseases .

Research has focused on understanding how (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-carboxylic acid interacts with biological targets:

  • Interaction with Proteases: The compound's structure allows it to effectively interact with viral proteases, inhibiting their activity and preventing viral replication.
  • Potential Anti-inflammatory Effects: Studies suggest that derivatives may modulate inflammatory pathways, indicating broader applications in treating inflammatory conditions.

Mechanism of Action

The mechanism by which (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the application and the specific context in which the compound is used.

Comparison with Similar Compounds

Key Attributes :

  • Molecular Formula : C₇H₁₀O₄ (carboxylic acid derivative; inferred from BFOL’s formula C₆H₁₀O₃) .
  • Stereochemistry : The (3R,3aS,6aR) configuration ensures optimal stereoelectronic interactions in drug design .
  • Synthesis: Derived via stereoselective routes, such as anti-aldol reactions (e.g., titanium enolate-mediated methods yielding >99% enantiomeric excess) or enzymatic resolution of intermediates from wood-based xylochemistry precursors .

Comparison with Structurally Similar Compounds

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (BFOL)

Molecular Formula : C₆H₁₀O₃
Molecular Weight : 130.14 g/mol .
Functional Groups : Hydroxyl group at C3.
Applications : Key subunit in darunavir and experimental HIV protease inhibitors (e.g., TMC-114, GW0385) .
Synthesis :

  • One-pot photocycloaddition of furan and glycolaldehyde derivatives (98:2 diastereoselectivity; 99% ee) .
  • Organocatalyzed cross-aldol reactions using proline catalysts . Advantages: High stereochemical purity (>99% ee) critical for drug efficacy .

(3R,3aS,6aS)-5-Oxohexahydrofuro[2,3-b]furan-3-carboxylic Acid

Molecular Formula: C₇H₈O₅ Molecular Weight: 172.14 g/mol . Functional Groups: Carboxylic acid at C3, ketone at C4. Synthesis: Derived from oxazolidinone precursors via LiOH-mediated hydrolysis (89% yield) . Key Differences: The ketone group reduces hydrogen-bonding capacity compared to BFOL, limiting its use in protease inhibitors.

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic Acid

Molecular Formula: C₈H₁₀O₆ Molecular Weight: 202.16 g/mol . Functional Groups: Two carboxylic acids at C3 and C5. Stereochemical Contrast: The (3S,3aR,6S,6aR) configuration alters ring puckering, affecting binding to biological targets .

(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl Dibenzoate

Molecular Formula : C₂₀H₁₈O₆
Molecular Weight : 354.35 g/mol .
Functional Groups : Two benzoate esters.
Synthesis : Crystallized intermediates from diol precursors; used in X-ray crystallography studies .
Utility : Demonstrates the versatility of the hexahydrofurofuran scaffold in derivatization.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield/ee Biological Relevance
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid (Inferred) C₇H₁₀O₄ 158.15 Carboxylic acid N/A Intermediate in drug design
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (BFOL) C₆H₁₀O₃ 130.14 Hydroxyl 74–99% yield, >99% ee HIV protease inhibitors
(3R,3aS,6aS)-5-Oxohexahydrofuro[2,3-b]furan-3-carboxylic acid C₇H₈O₅ 172.14 Carboxylic acid, ketone 89% yield Synthetic intermediate
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid C₈H₁₀O₆ 202.16 Two carboxylic acids N/A Crystallography studies
(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate C₂₀H₁₈O₆ 354.35 Benzoate esters Crystallized intermediates Structural analysis

Key Findings and Implications

Stereochemical Sensitivity: The (3R,3aS,6aR) configuration is critical for antiviral activity, as seen in BFOL’s role in darunavir. Even minor stereochemical changes (e.g., 3S or 6aS configurations) render compounds biologically inert .

Functional Group versatility : Carboxylic acid derivatives enable further derivatization (e.g., esterification, amidation), but hydroxyl groups in BFOL are superior for hydrogen bonding in protease inhibition .

Synthetic Efficiency: One-pot and organocatalyzed methods reduce step counts and improve yields (74–99%) compared to traditional multi-step syntheses .

Biological Activity

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid is a compound of interest due to its structural similarities to key pharmacological agents, particularly HIV protease inhibitors. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

The compound belongs to the furofuran family and features a fused ring system that contributes to its biological activity. Its specific stereochemistry is crucial for interaction with biological targets, especially in the context of HIV protease inhibition.

1. HIV Protease Inhibition

One of the most significant biological activities attributed to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-carboxylic acid is its role as a structural component in HIV protease inhibitors. Notably, it is a key subunit of darunavir, a widely used drug for treating HIV/AIDS. The compound enhances the binding affinity and specificity of protease inhibitors towards the HIV-1 protease enzyme .

The mechanism by which this compound exerts its biological effects involves competitive inhibition of the HIV-1 protease. By mimicking the natural substrates of the enzyme, it effectively prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .

3. Pharmacological Properties

Research indicates that compounds containing the hexahydrofurofuran moiety exhibit favorable pharmacokinetic properties such as:

  • High oral bioavailability : Essential for effective therapeutic administration.
  • Metabolic stability : Reduces the likelihood of rapid degradation in biological systems.
  • Low toxicity : Promising for long-term use in patients .

Synthesis

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-carboxylic acid has been achieved through various methods. Notable approaches include:

  • One-Pot Synthesis : Utilizing glycolaldehyde and 2,3-dihydrofuran under specific catalytic conditions to yield high enantiomeric purity .
  • Enantioselective Synthesis : Employing sugar derivatives as starting materials to achieve optically pure forms .

Case Studies

StudyMethodologyFindings
Ghosh et al. (1996)Synthesis and characterizationEstablished the importance of hexahydrofurofuran derivatives in HIV protease inhibitors .
ResearchGate Study (2024)Asymmetric synthesisDemonstrated efficient one-pot synthesis yielding high optical purity .
MDPI Review (2024)Pharmacological evaluationHighlighted anti-obesity properties linked to related compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-carboxylic acid, and how do they ensure stereochemical control?

  • Methodological Answer : The synthesis typically involves stereoselective anti-aldol reactions or photocycloadditions. For example, a titanium enolate-mediated anti-aldol reaction using chiral amino acid derivatives as auxiliaries achieves >99% enantiomeric excess (ee) . A one-pot protocol combines [2+2]-photocycloaddition of furan with Cbz-glycolaldehyde, followed by hydrogenation and enzymatic resolution, yielding high stereopurity . Key steps include temperature control (-78°C for ozonolysis) and catalyst selection (e.g., camphorsulfonic acid for cyclization) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (e.g., δ=5.48 ppm for furan protons in 1^1H NMR ), Infrared (IR) spectroscopy (to track carbonyl groups in intermediates), and High-Resolution Mass Spectrometry (HRMS) (e.g., m/z 131.0710 [M+H]+ ) are standard. X-ray crystallography is used to confirm absolute stereochemistry in protein-ligand complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ=3.38–3.85 ppm for furan oxygen protons vs. other studies) may arise from solvent effects or impurities. Cross-validate using 2D NMR (COSY, HSQC) and compare with computational models (DFT-based chemical shift predictions). For optical rotation conflicts ([α]D = -12.2° in MeOH vs. other solvents), standardize solvent systems and concentrations .

Q. What strategies optimize stereoselectivity in multi-step syntheses of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)- or (R)-configured amino acids to direct anti-aldol stereochemistry .
  • Reaction Conditions : Low temperatures (-78°C) minimize epimerization during ozonolysis .
  • Catalysts : Lipases (e.g., Candida antarctica) enable kinetic resolution of diastereomers .
  • Additives : NaHCO3_3 quenching prevents acid-catalyzed racemization during workup .

Q. How does the compound’s bicyclic furan system influence its role in HIV protease inhibition?

  • Methodological Answer : The (3R,3aS,6aR)-stereochemistry creates a rigid scaffold that mimics natural peptide substrates, enhancing binding to protease active sites. SAR studies show substitutions at the C3 hydroxyl (e.g., carbamate linkages in darunavir derivatives) improve potency by 10–100-fold . Protein-ligand X-ray structures (PDB: OQV) confirm hydrogen bonding between the furan oxygen and Asp29/Asp30 residues .

Q. What are the key degradation pathways of this compound under forced conditions, and how are they analyzed?

  • Methodological Answer : Acidic hydrolysis (pH 2, HCl) cleaves the carbamate group, generating primary amines detectable via LC-HRMS (m/z shifts of +18 Da) . Oxidative stress (H2_2O2_2) forms sulfoxide byproducts, characterized by 1^1H NMR (δ=2.65 ppm for sulfonamide protons) and tandem MS/MS . Accelerated stability studies (40°C/75% RH) guide formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.